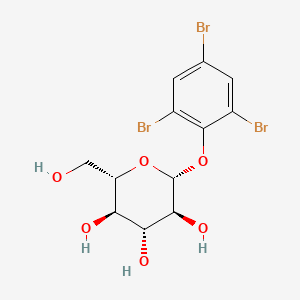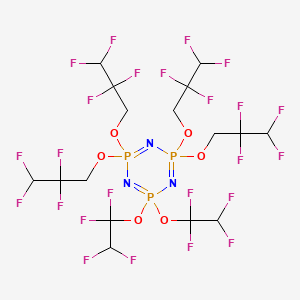![molecular formula C13H22O3S B11824912 (2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one](/img/structure/B11824912.png)
(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one is a complex organic compound that belongs to the class of oxathiolanes This compound is characterized by its unique structure, which includes a five-membered ring containing both oxygen and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one typically involves multiple steps, including the formation of the oxathiolane ring and the introduction of the substituents. One common approach is to start with a suitable precursor that contains the necessary functional groups and then perform a series of reactions such as cyclization, oxidation, and reduction to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process to accommodate larger quantities. The specific methods used can vary depending on the desired purity and application of the compound.
化学反応の分析
Types of Reactions
(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the double bonds or functional groups.
Substitution: Functional groups can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bond could result in a saturated compound. Substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of multiple functional groups and chiral centers makes it a candidate for interactions with biological molecules, which could lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be investigated for its potential pharmacological properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry
In industry, this compound may be used as an intermediate in the production of other chemicals or materials. Its unique properties could make it valuable in the development of new materials with specific characteristics, such as improved stability or reactivity.
作用機序
The mechanism of action of (2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one involves its interaction with molecular targets in biological systems. The specific pathways and targets depend on the functional groups and chiral centers present in the compound. For example, the hydroxyl group may form hydrogen bonds with proteins or enzymes, while the oxathiolane ring could interact with other molecules through van der Waals forces or hydrophobic interactions.
類似化合物との比較
Similar Compounds
(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-1,3-oxathiolan-5-one: Lacks the hydroxy and butenyl groups, making it less reactive.
(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one: Similar structure but without the methyl group on the butenyl chain.
Uniqueness
The uniqueness of (2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one lies in its combination of functional groups and chiral centers, which provide a wide range of potential interactions and reactivity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C13H22O3S |
|---|---|
分子量 |
258.38 g/mol |
IUPAC名 |
(2R,4R)-2-tert-butyl-4-[(E)-1-hydroxy-2-methylbut-2-enyl]-4-methyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C13H22O3S/c1-7-8(2)9(14)13(6)10(15)16-11(17-13)12(3,4)5/h7,9,11,14H,1-6H3/b8-7+/t9?,11-,13-/m1/s1 |
InChIキー |
JZXVTHOPAZYCBH-KJWWTJCVSA-N |
異性体SMILES |
C/C=C(\C)/C([C@@]1(C(=O)O[C@H](S1)C(C)(C)C)C)O |
正規SMILES |
CC=C(C)C(C1(C(=O)OC(S1)C(C)(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


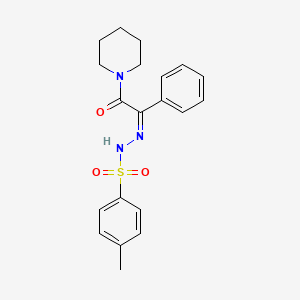
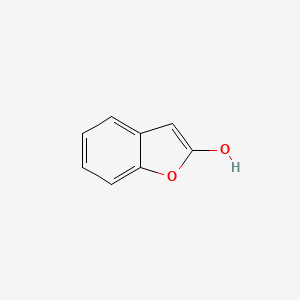
![[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824852.png)

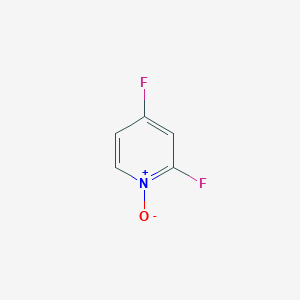



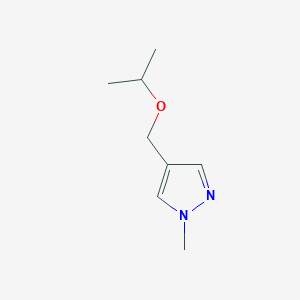
![2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11824901.png)
![(2S,2'R,8'aR)-2'-(prop-1-en-2-yl)-hexahydro-2'H-spiro[aziridine-2,1'-indolizine]](/img/structure/B11824907.png)
![2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B11824928.png)
